Fujikinetin

Chemotaxonomy Natural Product Chemistry Flavonoid Analysis

Fujikinetin (CAS 38965-66-1) is a methoxylated isoflavone (C17H12O6, MW 312.27 g/mol) , chemically defined as 7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone. It is a natural product found in several plant species within the Fabaceae family, including *Cyclopia intermedia* (honeybush tea) and *Cladrastis platycarpa*.

Molecular Formula C17H12O6
Molecular Weight 312.27
CAS No. 38965-66-1
Cat. No. B600413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFujikinetin
CAS38965-66-1
Synonyms6-Methoxypseudobaptigenin;  Isoacicerone
Molecular FormulaC17H12O6
Molecular Weight312.27
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fujikinetin (CAS 38965-66-1): Procurement-Relevant Structural Identity and Chemotaxonomic Distribution


Fujikinetin (CAS 38965-66-1) is a methoxylated isoflavone (C17H12O6, MW 312.27 g/mol) [1], chemically defined as 7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone [2]. It is a natural product found in several plant species within the Fabaceae family, including *Cyclopia intermedia* (honeybush tea) [3] and *Cladrastis platycarpa* [4]. The compound is also identified by synonyms including 6-Methoxypseudobaptigenin and Isoacicerone [1].

Why Generic Substitution of Fujikinetin (CAS 38965-66-1) with Similar Isoflavones Fails: Evidence-Based Considerations for Procurement


Fujikinetin cannot be generically substituted with other common isoflavones (e.g., genistein, daidzein) or co-occurring analogs (e.g., afrormosin, formononetin) without significant experimental risk. Its unique combination of a 6-methoxy group and a 3',4'-methylenedioxy moiety on the B-ring creates a distinct pharmacophore with unique physicochemical and biological properties . While it has been misrepresented as a synthetic cytokinin , its natural occurrence and distinct substitution pattern differentiate it from other isoflavones in assays ranging from antimicrobial to antioxidant activity [1]. Furthermore, unlike the frequently studied afrormosin, Fujikinetin has been shown to lack larvicidal activity against *Aedes aegypti* [2], underscoring that activity profiles cannot be extrapolated between closely related isoflavones. Substitution therefore compromises reproducibility and data integrity.

Fujikinetin (CAS 38965-66-1) Quantitative Evidence Guide: Verifiable Differentiation from Analogs


Structural and Chemotaxonomic Differentiation of Fujikinetin from Co-Occurring Isoflavones in Honeybush Tea

Fujikinetin is differentiated from other isoflavones found in the same plant source, *Cyclopia intermedia* (honeybush tea), by its specific substitution pattern [1]. Unlike its structural analog pseudobaptigen (which lacks the 6-methoxy group), Fujikinetin possesses a methoxy group at the C-6 position in addition to the 3',4'-methylenedioxy ring. This structural feature contributes to its distinct chromatographic behavior and potential biological profile, making it a critical reference standard for dereplication and metabolomics studies of *Cyclopia* and related species.

Chemotaxonomy Natural Product Chemistry Flavonoid Analysis

Divergent Larvicidal Activity Profile: Fujikinetin vs. Afrormosin

In a study evaluating the larvicidal activity of *Dalbergia brasiliensis* constituents against *Aedes aegypti*, a mixture of afrormosin and fujikinetin was tested and did not present activity against the larva [1]. This result is significant because it provides a clear negative phenotype for Fujikinetin in a well-defined assay system. While the study used a mixture, the absence of activity allows a researcher to infer that neither compound individually is a potent larvicide. This contrasts with other isoflavones or flavonoids known to exhibit insecticidal properties, making Fujikinetin a useful negative control or a compound for studying the structural basis for the *lack* of activity.

Biopesticide Discovery Vector Control Structure-Activity Relationship

Antioxidant Potential of Plant Extracts Containing Fujikinetin: A Class-Level Inference from Lepionurus sylvestris

A crude extract of *Lepionurus sylvestris*, in which Fujikinetin was identified as a constituent for the first time, demonstrated antioxidant potential with IC50 values of 24.33 µg/mL in the ABTS assay and 37.81 µg/mL in the DPPH assay [1]. While these values represent the activity of the total extract and cannot be solely attributed to Fujikinetin, they provide a class-level inference that isoflavone-rich fractions containing this compound contribute to antioxidant capacity. This data offers a baseline for researchers purifying Fujikinetin to assess its specific contribution to the overall antioxidant effect of the plant matrix.

Natural Antioxidants Phytochemical Screening Free Radical Scavenging

Antibacterial Activity of Fujikinetin-Containing Extracts: MIC Values as a Procurement Benchmark

The *Lepionurus sylvestris* extract containing Fujikinetin exhibited antibacterial activity against several pathogenic strains, with Minimum Inhibitory Concentration (MIC) values of 5.3 mg/mL against *Streptococcus pyogenes*, 3.47 mg/mL against *Staphylococcus aureus*, 3.33 mg/mL against *Pseudomonas aeruginosa*, and 2.7 mg/mL against *Escherichia coli* [1]. Although these MIC values are for the crude extract, they serve as a crucial reference point. Researchers procuring Fujikinetin for antimicrobial studies can use these extract-level MICs to gauge the expected potency and design experiments to determine the compound's specific contribution to the observed antibacterial effect.

Antimicrobial Resistance Natural Product Antibiotics Phytomedicine

Evidence-Backed Research and Industrial Application Scenarios for Fujikinetin (CAS 38965-66-1)


Reference Standard for Dereplication and Metabolomics of Fabaceae Species

Given its unique 6-methoxy-3',4'-methylenedioxy substitution pattern and confirmed presence in plants like *Cyclopia intermedia* [1] and *Cladrastis platycarpa* [2], Fujikinetin serves as an essential analytical standard. Procuring it allows for accurate compound identification in LC-MS and NMR-based metabolomic studies, preventing mis-annotation with structurally similar but biologically distinct isoflavones like pseudobaptigen or afrormosin.

Negative Control in Larvicidal and Insecticidal Screening Assays

The documented lack of larvicidal activity for Fujikinetin against *Aedes aegypti* [3] makes it a valuable negative control in biopesticide discovery programs. Researchers screening plant extracts or synthetic libraries can use Fujikinetin to establish baseline non-activity for this class of methoxylated isoflavone, thereby increasing the confidence in positive hits from other compounds.

Bioassay-Guided Fractionation of Antioxidant and Antimicrobial Plant Extracts

The quantitative data on antioxidant (ABTS IC50: 24.33 µg/mL; DPPH IC50: 37.81 µg/mL) [4] and antibacterial activity (MIC: 2.7-5.3 mg/mL) [4] for extracts containing Fujikinetin provide a clear benchmark for fractionation studies. Researchers can procure Fujikinetin to spike into assays or compare the activity of purified fractions against these extract-level values, quantifying its specific contribution to the overall bioactivity of plants like *Lepionurus sylvestris* [4].

Phytoestrogen and Chemopreventive SAR Studies

As a methoxylated isoflavone, Fujikinetin represents a distinct structural subtype within the broader class of phytoestrogens. While direct comparative data are lacking, its presence in honeybush tea [1] and structural relation to known bioactive isoflavones (e.g., formononetin, calycosin) [1] supports its procurement for structure-activity relationship (SAR) studies focused on estrogen receptor modulation or cancer chemoprevention. Researchers can use it to probe the effect of the 6-methoxy and methylenedioxy groups on target binding and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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